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molecular formula C10H12N4 B8585287 6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine

6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine

Cat. No. B8585287
M. Wt: 188.23 g/mol
InChI Key: NLLQQRUIQNCABH-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

Dioxane (3.61 mL), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (200 mg, 0.962 mmol), water (0.40 mL) and tribasic potassium phosphate, (511 mg, 2.41 mmol) were added to 5-bromo-6-methylpyridin-2-amine (150 mg, 0.802 mmol) in a scintillation vial. The vial was purged and flushed with argon 3 times before adding PdCl2(dppf)-CH2Cl2 adduct (66 mg, 0.080 mmol). The vial was then purged with argon, sealed, and heated to 100° C. After 16 hours, the reaction mixture was cooled to room temperature, filtered through CELITE (washed with chloroform), and diluted with water. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (10-100% (10% methanol in chloroform)/hexanes, linear gradient) to afford 6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine. MS ESI calc'd. for C10H13N4 [M+H]+ 189. found 189. 1H NMR (500 MHz, CDCl3) δ 7.52 (s, 1H), 7.37 (s, 1H), 7.35 (d, J=8.3 Hz, 1H), 6.38 (d, J=8.3 Hz, 1H), 3.94 (s, 3H), 2.44 (s, 3H).
Quantity
3.61 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCOCC1.[CH3:7][N:8]1[CH:12]=[C:11](B2OC(C)(C)C(C)(C)O2)[N:10]=[CH:9]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:31]1[CH:32]=[CH:33][C:34]([NH2:38])=[N:35][C:36]=1[CH3:37]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[CH3:37][C:36]1[N:35]=[C:34]([NH2:38])[CH:33]=[CH:32][C:31]=1[C:11]1[N:10]=[CH:9][N:8]([CH3:7])[CH:12]=1 |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3.61 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
200 mg
Type
reactant
Smiles
CN1C=NC(=C1)B1OC(C(O1)(C)C)(C)C
Name
potassium phosphate
Quantity
511 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1C)N
Name
Quantity
0.4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
66 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was purged
CUSTOM
Type
CUSTOM
Details
flushed with argon 3 times
CUSTOM
Type
CUSTOM
Details
The vial was then purged with argon
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through CELITE (washed with chloroform)
ADDITION
Type
ADDITION
Details
diluted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10-100% (10% methanol in chloroform)/hexanes, linear gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=CC(=N1)N)C=1N=CN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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